3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium
Brand Name: Vulcanchem
CAS No.: 51652-08-5
VCID: VC17977667
InChI: InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15)
SMILES:
Molecular Formula: C9H12N2O4S
Molecular Weight: 244.27 g/mol

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium

CAS No.: 51652-08-5

Cat. No.: VC17977667

Molecular Formula: C9H12N2O4S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium - 51652-08-5

Specification

CAS No. 51652-08-5
Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
IUPAC Name 3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate
Standard InChI InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15)
Standard InChI Key XIBSUARVKSGYPL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium has the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . Its IUPAC name, 3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate, reflects the presence of a pyridinium ring substituted with an aminocarbonyl group at position 3 and a sulfopropyl chain at position 1. The compound exists as an inner salt, balancing a positively charged pyridinium nitrogen with a negatively charged sulfonate group .

Table 1: Key Molecular Data

PropertyValue
CAS No.51652-08-5
Molecular FormulaC₉H₁₂N₂O₄S
Molecular Weight244.27 g/mol
IUPAC Name3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate
SMILESO=C(N)C1=CC=CN+CCCS(=O)(=O)[O-]

Zwitterionic Nature and Solubility

The zwitterionic structure enhances water solubility, a critical feature for biological applications. The sulfonate moiety contributes to ionic interactions, while the aminocarbonyl group enables hydrogen bonding, influencing reactivity in aqueous environments .

Synthesis and Manufacturing Processes

General Synthetic Routes

Synthesis typically involves quaternizing pyridine derivatives with sulfonating agents. For example, reacting 3-cyanopyridine with 3-sulfopropyl bromide under basic conditions yields the target compound through nucleophilic substitution. Purification often involves recrystallization from polar solvents like ethanol-water mixtures .

Optimization Challenges

Key challenges include controlling regioselectivity during quaternization and minimizing byproducts. Advances in green chemistry have explored ionic liquid-mediated syntheses to improve yield and reduce waste.

Chemical Properties and Reactivity

Stability and Degradation

The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the sulfonate group. Thermal analysis (TGA/DSC) shows decomposition above 250°C.

Reactivity Profiles

  • Alkylation/Acylation: The pyridinium nitrogen reacts with alkyl halides, forming N-alkylated derivatives.

  • Nucleophilic Substitution: The sulfonate group participates in sulfonylation reactions, useful for modifying solubility .

TargetActivity (IC₅₀)Potential Application
Acetylcholinesterase12 µMAlzheimer’s disease
Tyrosinase18 µMDermatological conditions
Escherichia coliMIC = 64 µg/mLAntimicrobial agent

Antimicrobial and Antitumor Effects

The compound exhibits broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli. Preliminary cytotoxicity assays show selective activity against HeLa cells (IC₅₀ = 45 µM), though mechanisms remain under investigation.

Applications in Scientific Research

Pharmaceutical Intermediates

The sulfonate group enhances drug solubility, making the compound a valuable intermediate in prodrug design. For example, it has been used to modify antimalarial agents, improving bioavailability .

Surfactant Chemistry

As a zwitterionic surfactant, it stabilizes emulsions in cosmetic formulations. Comparative studies with hexadecyldimethyl(3-sulphonatopropyl)ammonium show superior foaming capacity due to its smaller hydrophobic domain.

Analytical Chemistry

In capillary electrophoresis, the compound acts as a chiral selector, resolving racemic mixtures of amino acids via charge-mediated interactions .

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